3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Regioisomer differentiation Fluorine substitution Physicochemical properties

3,4-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034365-69-8, molecular formula C15H15F2NO3S, molecular weight 327.35 g/mol) is a synthetic small molecule belonging to the thiophene-containing benzamide class. The compound features a 3,4-difluorobenzamide core linked via an ethyl spacer to a thiophen-3-yl group, with a 2-hydroxyethoxy substituent at the benzylic position of the linker.

Molecular Formula C15H15F2NO3S
Molecular Weight 327.35
CAS No. 2034365-69-8
Cat. No. B2612350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide
CAS2034365-69-8
Molecular FormulaC15H15F2NO3S
Molecular Weight327.35
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCC(C2=CSC=C2)OCCO)F)F
InChIInChI=1S/C15H15F2NO3S/c16-12-2-1-10(7-13(12)17)15(20)18-8-14(21-5-4-19)11-3-6-22-9-11/h1-3,6-7,9,14,19H,4-5,8H2,(H,18,20)
InChIKeyULGCJAKJPOOSSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034365-69-8): Structural Identity and Compound Class Context for Procurement


3,4-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034365-69-8, molecular formula C15H15F2NO3S, molecular weight 327.35 g/mol) is a synthetic small molecule belonging to the thiophene-containing benzamide class . The compound features a 3,4-difluorobenzamide core linked via an ethyl spacer to a thiophen-3-yl group, with a 2-hydroxyethoxy substituent at the benzylic position of the linker . Preliminary pharmacological screening suggests potential utility as a CCR5 antagonist scaffold [1], though peer-reviewed quantitative activity data are not currently available in the public domain. The compound is available from multiple research chemical suppliers for in vitro investigation purposes only .

Why Generic Substitution Fails for 3,4-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide: The Critical Role of Substitution Geometry


Within the thiophene-benzamide class, small structural variations produce distinct compounds with independent CAS registrations, indicating that they are not interchangeable. The target compound's specific combination of (i) 3,4-difluoro substitution on the benzamide ring, (ii) thiophene attachment at the 3-position, and (iii) the 2-hydroxyethoxy linker defines its unique chemical space . The 2,6-difluoro regioisomer (CAS 2034615-96-6) differs only in fluorine positions yet carries a separate CAS number, reflecting distinct steric and electronic properties . Similarly, the thiophen-2-yl isomer (CAS 2034312-92-8) alters the orientation of the sulfur heteroatom relative to the benzamide core . In drug discovery contexts, such positional isomerism can dramatically affect target binding, selectivity, and metabolic stability—making generic substitution scientifically unsound without direct comparative data. Furthermore, analogs lacking the difluoro substitution (non-fluorinated benzamide) or replacing it with chloro substituents (e.g., CAS 2034304-32-8) represent distinct chemical entities with divergent physicochemical profiles [1].

3,4-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide: Quantitative Differentiation Evidence vs. Structural Analogs


Fluorine Substitution Pattern: 3,4-Difluoro vs. 2,6-Difluoro Regioisomer — Physicochemical Property Comparison

The 3,4-difluoro substitution pattern on the benzamide ring distinguishes the target compound (CAS 2034365-69-8) from its 2,6-difluoro regioisomer (CAS 2034615-96-6). Both share identical molecular formula (C15H15F2NO3S) and molecular weight (327.35 g/mol) but differ in fluorine atom placement . The 3,4-difluoro arrangement places both fluorine atoms on the same side of the benzamide ring (vicinal), creating a dipole moment oriented along the ring plane, whereas the 2,6-difluoro arrangement places fluorines in a symmetric meta-relationship relative to the carboxamide, potentially altering H-bond acceptor capacity at the amide carbonyl [1]. In benzamide-based drug candidates, the 3,4-difluoro pattern has been associated with modulated metabolic stability compared to 2,6-difluoro in certain contexts, though no direct comparative metabolic data exist for this specific compound pair [1].

Regioisomer differentiation Fluorine substitution Physicochemical properties Medicinal chemistry

Thiophene Attachment Position: 3-Thienyl vs. 2-Thienyl Isomer — Structural and Predicted Property Differentiation

The target compound features a thiophen-3-yl group (sulfur at position 1, attachment at position 3 of the thiophene ring), differentiating it from the thiophen-2-yl isomer (CAS 2034312-92-8) where attachment occurs at position 2 adjacent to the sulfur . In published SAR studies of thiophene-containing benzamides, including dopamine D3 receptor ligands and influenza virus fusion inhibitors, the thiophene attachment position has been shown to alter target binding affinity by factors of 10- to 100-fold due to changes in the orientation of the sulfur lone pair and the dipole moment vector of the heterocycle [1][2]. While no direct comparative data exist for this specific compound pair, this well-established structure-activity principle indicates that the two isomers should not be presumed equivalent.

Thiophene regiochemistry Isomer comparison Ligand geometry Structure-activity relationships

Halogen Substitution at Benzamide Ring: 3,4-Difluoro vs. Chloro-Fluoro Analog — Predicted Lipophilicity and H-Bond Profile

The 3,4-difluoro substitution in the target compound can be contrasted with the mixed chloro-fluoro analog 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034304-32-8, CID 122162593) [1]. The replacement of one fluorine with chlorine increases molecular weight (from 327.35 to 343.8 g/mol) and alters computed lipophilicity (predicted XLogP3-AA: ~2.3 for the chloro-fluoro analog vs. predicted ~2.0-2.5 range for the difluoro compound) [1]. In medicinal chemistry, fluorine-to-chlorine substitution typically increases lipophilicity (ΔlogP ≈ +0.5 to +0.8 per Cl-for-F exchange), potentially enhancing membrane permeability but also increasing CYP450-mediated metabolic liability and hERG binding risk [2]. While no direct comparative data exist for this compound pair, the well-established class-level principles of halogen effects on ADME properties suggest that 3,4-difluoro may offer a more favorable metabolic stability profile compared to chloro-containing analogs.

Halogen substitution Lipophilicity Hydrogen bonding ADME prediction

Hydroxyethoxy Linker: Differentiation from Non-Hydroxyethoxy and Dimethylamino Analogs

The 2-hydroxyethoxy substituent at the benzylic position of the ethyl linker differentiates the target compound from analogs bearing a dimethylamino group (e.g., N-2-(dimethylamino)-2-(thiophen-3-yl)ethyl-2,6-difluorobenzamide, CAS 946373-38-2) or a simple hydroxyl group [1]. The hydroxyethoxy group contributes one additional H-bond donor (total: 2) and two additional H-bond acceptors (ether oxygen and terminal hydroxyl) compared to a dimethylamino linker, which provides only a tertiary amine H-bond acceptor [1]. This difference in H-bond capacity may influence aqueous solubility: benzamide derivatives with hydroxyethoxy linkers typically exhibit 2- to 5-fold higher thermodynamic solubility at pH 7.4 compared to their dimethylamino counterparts, based on class-level observations [2]. Additionally, the terminal primary alcohol of the hydroxyethoxy group provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation) that is not available in the dimethylamino analog .

Linker chemistry Solubility Hydrogen bonding Metabolic stability

CCR5 Antagonist Potential: Class-Level Context from Related Benzamide-Thiophene Chemotypes

Preliminary pharmacological screening referenced in the inventor profile of Zhang Huili (张会利) indicates that compounds within this structural class, including the target compound, may function as CCR5 antagonists with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. The CCR5 antagonist field includes clinically validated agents such as Maraviroc (IC50 = 3.3 nM at CCR5) [2]. However, no quantitative CCR5 binding or functional assay data (IC50, Ki, or EC50 values) have been publicly disclosed for 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide specifically. The related patent WO2016062293A1 (filed by the same inventor group) describes 4,4-difluoro adamantane formamide derivatives as CCR5 antagonists but does not include this compound [3]. Users should note that the target compound's CCR5 activity remains unvalidated in peer-reviewed literature and should be independently confirmed.

CCR5 antagonist HIV entry inhibitor Chemokine receptor Immunomodulation

Complete Absence of Published Quantitative Biological Data: A Critical Procurement Consideration

An exhaustive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, PatentScope, and Google Scholar (conducted May 2026) yielded no quantitative biological activity data (IC50, EC50, Ki, Kd, or percent inhibition values) for CAS 2034365-69-8 in any peer-reviewed publication, patent, or public database [1][2][3]. This contrasts with structurally related benzamide-thiophene compounds that have published data in the low nanomolar to micromolar range against various targets (e.g., D3 receptor, HDAC, influenza HA) [4]. The absence of data means that any biological activity claims for this compound are unverified. For procurement decisions, this represents a critical risk factor: the compound may require de novo assay development and validation before it can be used as a tool compound or lead.

Data availability Risk assessment Procurement diligence Assay validation

Recommended Application Scenarios for 3,4-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide Based on Available Evidence


Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies in Benzamide Lead Optimization

The compound is most appropriately deployed as a defined 3,4-difluoro regioisomer in SAR studies where systematic comparison with the 2,6-difluoro regioisomer (CAS 2034615-96-6) and the non-fluorinated benzamide analog is required. Its distinct fluorine geometry, confirmed by the InChI Key ULGCJAKJPOOSSJ-UHFFFAOYSA-N, ensures unambiguous chemical identity . In lead optimization programs targeting the benzamide pharmacophore, this compound can serve as a reference point for evaluating the impact of vicinal difluoro substitution on target binding, metabolic stability, and physicochemical properties relative to alternative fluorination patterns.

CCR5 Antagonist Screening with Independent Assay Validation

Based on preliminary pharmacological screening that suggests CCR5 antagonist potential [1], the compound may be evaluated in CCR5 binding and functional assays (e.g., calcium mobilization in CCR5-expressing HEK293 or MOLT4 cells, or HIV-1 gp120-mediated cell-cell fusion assays) [2]. However, users must conduct independent validation as no quantitative CCR5 data are publicly available. If activity is confirmed, the compound's 3,4-difluoro-thiophene scaffold may provide a structurally distinct chemotype from existing CCR5 antagonists such as Maraviroc, potentially useful for exploring alternative binding modes or addressing resistance profiles.

Thiophene Regiochemistry Probe for Target Engagement Studies

The thiophen-3-yl attachment distinguishes this compound from the thiophen-2-yl isomer (CAS 2034312-92-8) . In target classes where thiophene orientation influences binding (as demonstrated in dopamine D3 and influenza HA systems), this compound can be used as a matched molecular pair with the 2-thienyl isomer to quantify the energetic contribution of sulfur atom placement to target affinity and selectivity [3]. This application requires access to both isomers for direct comparative testing.

Hydroxyethoxy Linker Derivatization for Prodrug or Bioconjugate Design

The terminal primary alcohol of the 2-hydroxyethoxy group provides a synthetic handle for further chemical modification . Potential derivatization strategies include: (i) esterification to produce prodrugs with altered pharmacokinetic profiles, (ii) etherification to modulate lipophilicity, (iii) oxidation to the carboxylic acid for increased aqueous solubility, or (iv) conjugation to fluorophores or affinity tags for chemical biology applications. This functional handle is absent in analogs bearing dimethylamino or simple hydroxyl linkers, giving the target compound unique utility as a scaffold for probe development.

Quote Request

Request a Quote for 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.